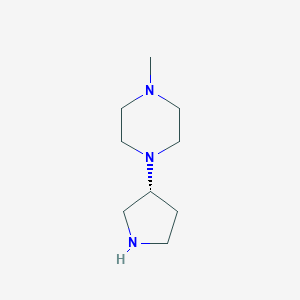

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNMGRFCMUWUNN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@@H]2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Efficiency N-Methylation of (R)-4-(pyrrolidin-3-yl)piperazine Scaffolds

Executive Summary

The (R)-4-(pyrrolidin-3-yl)piperazine scaffold is a critical pharmacophore in GPCR ligand design, particularly for Histamine H3 and Dopamine receptor antagonists. A recurring synthetic challenge is the controlled N-methylation of this diamine. The molecule contains two secondary amines : the pyrrolidine nitrogen (

Direct alkylation using methyl iodide (MeI) often leads to uncontrolled quaternization (Hofmann exhaustion) and statistical mixtures of mono-, di-, and tri-methylated species. This Application Note details a robust Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) . This method ensures controlled methylation without over-alkylation. We provide two distinct workflows:

-

Global Dimethylation: For simultaneous methylation of both nitrogen centers.

-

Regioselective Methylation: A strategic protection-deprotection sequence for targeting a single amine.

Chemical Strategy & Mechanistic Insight

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

We utilize STAB (

-

Safety: STAB avoids the generation of toxic cyanide byproducts.

-

Selectivity: STAB is less reducing than

. It does not reduce aldehydes/ketones to alcohols rapidly in the absence of an amine, allowing the iminium ion to form first. -

Control: It allows for "one-pot" reductive amination where the aldehyde and reducing agent can coexist (unlike

which requires stepwise addition).

Mechanism of Action

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion.[1] The iminium species is the obligate electrophile reduced by the hydride.

Figure 1: Mechanistic pathway of reductive methylation. The rate-determining step is typically the reduction of the iminium ion.

Experimental Protocols

Protocol A: Global N,N'-Dimethylation

Objective: Conversion of (R)-4-(pyrrolidin-3-yl)piperazine to (R)-1-methyl-4-(1-methylpyrrolidin-3-yl)piperazine.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate (Diamine) | 1.0 | Starting Material |

| Formaldehyde (37% aq.) | 3.0 - 4.0 | Methyl Source (Excess required) |

| STAB | 3.0 - 3.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |

| Dichloromethane (DCM) | Solvent | 0.1 M Concentration |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 equiv) in DCM (approx. 10 mL per gram of substrate).

-

Aldehyde Addition: Add Formaldehyde (37% aq. solution, 4.0 equiv).

-

Note: The mixture may become slightly cloudy due to the aqueous formaldehyde.

-

-

Acidification: Add Acetic Acid (2.0 equiv). Stir at room temperature for 15 minutes to facilitate hemiaminal formation.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.5 equiv) portion-wise over 10 minutes.

-

Caution: Mild gas evolution (

or

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 4–16 hours.

-

Monitoring: Check via LC-MS. Look for the mass shift of +28 Da (M+H + 28).

-

-

Quench & Workup:

-

Quench by slowly adding saturated aqueous

until pH > 8. -

Stir biphasic mixture vigorously for 30 minutes to break down boron-amine complexes.

-

Extract with DCM (3x).

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH4OH).

Protocol B: Regioselective Methylation (Protection Strategy)

Objective: Selective methylation of the pyrrolidine nitrogen or the piperazine nitrogen. Critical Insight: Direct mono-methylation of the free diamine is not recommended due to similar pKa values of the two secondary amines (Piperazine pKa ~9.8 vs Pyrrolidine pKa ~11.3). A statistical mixture (33% mono-A, 33% mono-B, 33% di-methyl) usually results.

Recommended Route: Use a Boc-protected precursor.

Workflow Diagram

Figure 2: Strategic workflow for obtaining high-purity mono-methylated products.

Procedure (Example: Methylating the free amine in presence of Boc)

-

Substrate: Start with (R)-1-Boc-3-(piperazin-1-yl)pyrrolidine (to methylate piperazine) OR (R)-4-(1-Boc-pyrrolidin-3-yl)piperazine (to methylate pyrrolidine).

-

Methylation: Follow Protocol A , but reduce stoichiometry:

-

Formaldehyde: 1.2 equiv.

-

STAB: 1.5 equiv.[2]

-

-

Workup: Standard basic workup (as above).

-

Deprotection:

-

Dissolve the intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).

-

Stir 1–2 hours.

-

Concentrate and free-base using ion-exchange resin or basic extraction.

-

Analytical Validation & Troubleshooting

QC Parameters

| Parameter | Method | Expected Observation |

| Conversion | LC-MS | Global: M+28 peak dominant. Selective: M+14 peak dominant. |

| Over-alkylation | LC-MS | Watch for M+42 (Quaternary salt formation) - Rare with STAB. |

| Purity | 1H NMR | N-Me singlet typically appears at 2.2 – 2.4 ppm . |

Troubleshooting Guide

-

Issue: Incomplete Reaction.

-

Cause: Steric hindrance or old STAB reagent.

-

Fix: Add fresh STAB (0.5 equiv) and stir longer. Ensure pH is slightly acidic (add more AcOH).

-

-

Issue: "Stuck" Boron Complexes.

-

Issue: Quaternization.

References

-

Abdel-Magid, A. F., et al. (1996).[3][5][7][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][10]

-

Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for Boc-protection strategies).[1]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. jocpr.com [jocpr.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Scalable Synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Dihydrochloride

Executive Summary

This application note details a robust, three-step protocol for the synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine dihydrochloride . This diamine scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a hydrophilic linker in G-protein coupled receptor (GPCR) antagonists (e.g., Histamine H3) and tyrosine kinase inhibitors.

Unlike reductive amination routes that often yield racemates requiring expensive chiral resolution, this protocol utilizes a stereospecific

Retrosynthetic Analysis & Strategy

The synthesis relies on the Walden inversion principle.[1] To obtain the (R) -configuration at the pyrrolidine 3-position, we must start with the (S) -enantiomer of the alcohol. The hydroxyl group is converted into a sulfonate leaving group (mesylate), which is then displaced by the nucleophile 1-methylpiperazine.

Strategic Pathway

-

Activation: Conversion of (S)-N-Boc-3-hydroxypyrrolidine to its mesylate ester.

-

Inversion: Nucleophilic attack by 1-methylpiperazine (inversion of configuration

). -

Deprotection: Acidolytic cleavage of the Boc group and concomitant salt formation.

Figure 1: Synthetic workflow for the stereoselective preparation of the target dihydrochloride salt.

Materials & Equipment

Reagents

| Reagent | CAS Number | Role | Eq. |

| (S)-1-N-Boc-3-hydroxypyrrolidine | 101469-92-5 | Starting Material | 1.0 |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | Activating Agent | 1.2 |

| Triethylamine (TEA) | 121-44-8 | Base (Scavenger) | 1.5 |

| 1-Methylpiperazine | 109-01-3 | Nucleophile | 3.0 |

| Potassium Carbonate ( | 584-08-7 | Base (Auxiliary) | 2.0 |

| HCl (4M in Dioxane or MeOH) | -- | Deprotection Agent | 10.0 |

| Dichloromethane (DCM) | 75-09-2 | Solvent (Step 1) | -- |

| Acetonitrile (MeCN) | 75-05-8 | Solvent (Step 2) | -- |

Equipment

-

Inert gas manifold (

or Ar). -

Temperature control unit (Ice bath and Oil bath/Heating block).

-

Rotary evaporator with vacuum pump.

-

High-Performance Liquid Chromatography (HPLC) for purity analysis.[2]

Experimental Protocols

Stage 1: Activation of (S)-N-Boc-3-hydroxypyrrolidine

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate.

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with (S)-1-N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under nitrogen.

-

Addition: Add Triethylamine (11.2 mL, 80.1 mmol). Then, add Methanesulfonyl chloride (4.96 mL, 64.1 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of starting material.

-

Workup: Quench with saturated

(100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over -

Result: (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate is obtained as a thick oil or low-melting solid. Yield: ~95-98%.[2][3][4] Use directly in the next step without column chromatography to minimize hydrolysis risk.

Stage 2: Nucleophilic Displacement ( Inversion)

Objective: Install the piperazine ring with inversion of stereochemistry (

-

Setup: Dissolve the crude mesylate (from Stage 1, ~14.0 g) in anhydrous Acetonitrile (150 mL).

-

Reagents: Add powdered

(14.8 g, 107 mmol) and 1-Methylpiperazine (17.8 mL, 160 mmol).-

Note: Excess 1-methylpiperazine drives the equilibrium and prevents poly-alkylation.

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours.

-

Workup: Cool to RT and filter off the inorganic salts. Concentrate the filtrate to remove Acetonitrile.

-

Purification: Dissolve the residue in EtOAc (200 mL) and wash with water (3 x 50 mL) to remove excess 1-methylpiperazine.

-

Optional: If high purity is required before deprotection, purify via silica gel chromatography (Eluent: 5-10% MeOH in DCM with 1%

).

-

-

Intermediate: (R)-tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate .

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable dihydrochloride salt.

-

Reaction: Dissolve the Stage 2 intermediate in Methanol (50 mL). Cool to 0°C.

-

Acidolysis: Slowly add 4M HCl in Dioxane (or MeOH) (65 mL, ~5 eq). Stir at RT for 3–4 hours. Gas evolution (

and Isobutylene) will be observed. -

Isolation: Concentrate the solvent in vacuo to roughly 20% volume. Add Diethyl Ether or MTBE (200 mL) to precipitate the salt.

-

Filtration: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash with fresh ether.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Final Product: This compound dihydrochloride .

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters should be verified:

| Technique | Expected Observation |

| 1H NMR (D2O) | Absence of Boc singlet (~1.4 ppm). Presence of pyrrolidine ring protons (multiplets 2.0–3.8 ppm) and piperazine protons (broad multiplets 3.4–3.8 ppm). N-Methyl singlet at ~2.9 ppm. |

| Mass Spectrometry | ESI+: m/z = 170.16 |

| Optical Rotation | Specific rotation |

| Chiral HPLC | >98% ee.[2] Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/DEA. |

Troubleshooting & Optimization

-

Incomplete Displacement: If Stage 2 is sluggish, add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) to form the more reactive iodide in situ (Finkelstein condition).

-

Elimination By-product: If the elimination product (N-Boc-3-pyrroline) is observed, lower the reaction temperature to 60°C and extend the reaction time. Ensure the base (

) is anhydrous. -

Hygroscopicity: The dihydrochloride salt is very hygroscopic. Store in a desiccator. For easier handling, the salt can be converted to the fumarate or oxalate salt if the HCl form is not strictly required for biology.

References

-

Synthesis of Chiral Pyrrolidines: Organic Syntheses, Coll. Vol. 10, p.382 (2004). (General methodology for N-Boc pyrrolidine functionalization).

-

Mesylation Protocol: ChemicalBook, CAS 132945-75-6 Entry. (Confirmation of (S)-mesylate stability and availability).

-

Piperazine Functionalization: Journal of Chemical Research, 2016, 40, 152–155. (Scalable processes for piperazine amidation and alkylation).

-

Chiral Pool Strategy: PubChem Compound Summary, CID 22647269. (Analogous piperidine mesylate displacements).

-

Deprotection Method: Sigma-Aldrich Technical Bulletin, "Boc-Group Removal". Standard HCl/Dioxane protocols.

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. webassign.net [webassign.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (S)-1-Boc-3-methanesulfonyloxy-pyrrolidine | 132945-75-6 [m.chemicalbook.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jru.edu.in [jru.edu.in]

- 7. CN105859572A - New synthesis method of capsaicin - Google Patents [patents.google.com]

- 8. amherst.edu [amherst.edu]

- 9. youtube.com [youtube.com]

Application Note: A Guide to Reductive Alkylation for Pyrrolidine-Piperazine Coupling

Introduction: The Significance of the Pyrrolidine-Piperazine Scaffold

In the landscape of modern drug discovery, particularly in the development of agents targeting the central nervous system (CNS), the piperazine moiety is a privileged scaffold.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. When coupled with other heterocyclic systems like pyrrolidine, the resulting structures form the core of numerous bioactive molecules and approved pharmaceuticals.[3][4]

Reductive alkylation, also known as reductive amination, stands out as one of the most robust and versatile methods for forging the critical C-N bond that links these two heterocyclic systems.[5][6] This one-pot reaction is favored over classical direct alkylation with alkyl halides, as it elegantly sidesteps the common and often problematic issue of overalkylation, leading to cleaner reaction profiles and higher yields of the desired secondary or tertiary amine products.[6][7]

This guide provides an in-depth analysis of the reaction, a comparative look at common conditions, and a field-proven protocol designed for researchers engaged in medicinal chemistry and process development.

Pillar 1: The Underlying Mechanism

The power of reductive amination lies in its two-step sequence, which typically occurs in a single reaction vessel.[1] The process is initiated by the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then reduced by a hydride source to furnish the final alkylated amine.

-

Iminium Ion Formation: The reaction begins with the nucleophilic attack of a secondary amine (e.g., the nitrogen of a pyrrolidine or piperazine) on the electrophilic carbonyl carbon. This is followed by dehydration to generate a transient, electrophilic iminium ion. This step is often the rate-limiting step and can be accelerated by the presence of a mild acid catalyst, which facilitates the departure of the water molecule.[1][8]

-

Hydride Reduction: A carefully chosen reducing agent, which must be selective for the iminium ion over the more stable starting carbonyl group, delivers a hydride to the electrophilic carbon of the iminium ion. This quenches the positive charge and forms the new C-N bond, completing the alkylation.[7][9][10]

Caption: The two-stage mechanism of reductive amination.

Pillar 2: Selecting the Optimal Reagents and Conditions

The success of a reductive alkylation hinges on the judicious selection of the reducing agent and solvent system. The goal is to find conditions where the reduction of the intermediate iminium ion is significantly faster than the reduction of the starting carbonyl compound.

Comparative Analysis of Common Reducing Agents

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for most applications due to its remarkable selectivity, mildness, and operational simplicity.[7][9][11][12] Unlike stronger reagents, it rarely reduces the starting aldehyde or ketone, allowing for a convenient one-pot procedure where all reagents can be mixed at the outset.[10]

| Reducing Agent | Abbreviation | Typical Solvent | Key Advantages | Key Disadvantages/Considerations |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | Aprotic: DCM, DCE, THF[12][13] | Excellent selectivity for iminium ions; mild; high functional group tolerance; no toxic byproducts.[7][9][11] | Water-sensitive; not compatible with protic solvents like methanol.[9][13][14] |

| Sodium Cyanoborohydride | NaBH₃CN | Protic: Methanol, Ethanol | Good selectivity; stable in protic solvents.[13] | Highly toxic (releases HCN gas under acidic conditions); requires careful pH control.[7] |

| Sodium Borohydride | NaBH₄ | Protic: Methanol, Ethanol[13] | Inexpensive and powerful. | Poor selectivity; readily reduces aldehydes and ketones. Requires imine formation before addition of the reagent.[6][13] |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Alcohols, Ethyl Acetate | "Green" chemistry (water is the only byproduct); effective. | Requires specialized high-pressure equipment; catalyst may be incompatible with certain functional groups (e.g., nitro groups, some double bonds).[8] |

Field-Proven Insights on Reagent Selection

-

For General-Purpose Coupling: Sodium triacetoxyborohydride is the gold standard. Its reliability and the convenience of a one-pot protocol make it ideal for library synthesis and general discovery chemistry.[12]

-

When Using Amine Salts: Piperazine and pyrrolidine derivatives are often supplied as hydrochloride salts. These must be neutralized to the free base for the reaction to proceed. This can be done in situ by adding 2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) before adding the other reagents.[1]

-

For Sluggish Reactions: If iminium ion formation is slow (e.g., with sterically hindered ketones), the addition of 1-2 equivalents of acetic acid can serve as a catalyst.[7][11] This is often unnecessary when using STAB, as the reagent itself releases acetic acid upon reaction.

Pillar 3: A Validated Experimental Protocol

This protocol details a general and reliable method for the reductive alkylation coupling of a secondary amine (e.g., 1-Boc-piperazine) with a ketone (e.g., N-benzyl-3-pyrrolidinone) using sodium triacetoxyborohydride.

Materials and Equipment

-

Reactants: Pyrrolidine derivative, Piperazine derivative, Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen or argon line (recommended), separatory funnel, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and the carbonyl compound (1.1 - 1.2 eq).[1]

-

Dissolution: Add anhydrous solvent (e.g., DCM) to dissolve or suspend the reactants. A typical concentration is 0.1-0.5 M.

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.[1]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3 - 1.6 eq) portion-wise to the stirred mixture.[11] The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours.[1] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup - Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent (e.g., DCM).[1]

-

Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure coupled product.[1] For basic amine products, it is often beneficial to add 0.5-1% triethylamine to the eluent system to prevent peak tailing and improve separation.[15]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the entire experimental process, from initial setup to the final purified compound.

Caption: Standard workflow for reductive amination coupling.

Conclusion

The reductive alkylation of pyrrolidine and piperazine derivatives is a cornerstone reaction in modern synthetic and medicinal chemistry. By understanding the underlying mechanism and the distinct advantages of specific reagents, researchers can reliably construct these valuable scaffolds. The use of sodium triacetoxyborohydride offers a mild, selective, and operationally simple path to the desired products, making it a highly recommended first choice for this critical transformation. Adherence to the detailed protocol and workflow described herein provides a robust framework for achieving high yields and purity in the synthesis of novel pyrrolidine-piperazine conjugates.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available from: [Link]

-

Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. Retrieved February 13, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Available from: [Link]

-

Intramolecular reductive amination for the preparation of piperazines. (2024, June). ResearchGate. Available from: [Link]

-

Xu, F. F., Chen, J. Q., Shao, D. Y., & Huang, P. Q. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6204. Available from: [Link]

-

Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available from: [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters. Available from: [Link]

-

Reductive amination NaB(AcO)3. (2023, November 3). Reddit. Retrieved February 13, 2026, from [Link]

-

Sodium triacetoxyborohydride. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available from: [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Sergeev, D., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. ResearchGate. Available from: [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020, November 2). YouTube. Available from: [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). National Institutes of Health. Available from: [Link]

-

Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved February 13, 2026, from [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). National Institutes of Health. Available from: [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. Available from: [Link]

-

Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (n.d.). National Institutes of Health. Available from: [Link]

-

Romanelli, M. N., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Dissolution of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Introduction: The Critical Role of Solvent Selection in Drug Development

The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on the appropriate selection of a solvent system. For a compound such as (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, a molecule with multiple basic nitrogen centers and a combination of cyclic and aliphatic moieties, understanding its interaction with various solvents is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the solvent selection process for this specific API. We will delve into the theoretical underpinnings of solubility, provide practical experimental protocols for its determination, and offer insights into data interpretation, thereby enabling a scientifically sound and efficient workflow.

Physicochemical Profile of this compound

A thorough understanding of the target molecule's physicochemical properties is the cornerstone of rational solvent selection. While extensive experimental data for this compound is not widely published, its structure provides significant clues to its solubility behavior.

-

Structure: The molecule incorporates a pyrrolidine ring linked to a piperazine ring, which is further substituted with a methyl group.

-

Key Features:

-

Multiple Basic Centers: The presence of three nitrogen atoms, two of which are tertiary amines and one is a secondary amine, makes the molecule basic. This suggests that its solubility will be highly pH-dependent. In acidic solutions, the amine groups will be protonated, forming salts that are generally more soluble in polar solvents, particularly water.

-

Hydrogen Bonding Capability: The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor, while all three nitrogen atoms can act as hydrogen bond acceptors. This indicates a potential for strong interactions with protic solvents (e.g., water, alcohols).

-

Polarity: The molecule possesses both polar (amine groups) and non-polar (aliphatic rings and methyl group) regions, giving it a somewhat amphiphilic character. This suggests that a range of solvents with varying polarities might be suitable for its dissolution.

-

Theoretical Framework for Solvent Selection

A purely empirical, trial-and-error approach to solvent selection is inefficient. A more strategic methodology involves leveraging theoretical models to predict solubility and guide experimental work.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Arising from permanent dipoles.

-

δh (Hydrogen bonding): Arising from the energy of hydrogen bonds.[3][4][5]

COSMO-RS: A Quantum-Chemical Predictive Model

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that uses quantum chemical calculations to predict thermodynamic properties of fluids and solutions, including solubility.[7][8][9] It can provide a good qualitative ranking of solvents and is an established tool for solvent screening in the pharmaceutical industry.[10] This method is particularly useful in the early stages of drug discovery when experimental data is scarce.[11]

Experimental Determination of Solubility

Theoretical predictions must be validated through rigorous experimental measurement. The following protocols outline standard methods for determining the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. As a piperazine derivative, this compound may cause skin and eye irritation or burns.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12][16]

-

Handling: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke in the laboratory.[12][13]

-

Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[12][13][15]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the concentration of a saturated solution in equilibrium with the solid drug at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC).

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[17][18][19][20][21] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[17]

-

Protocol 2: Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[22]

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS)

-

96-well microtiter plates

-

Plate reader with nephelometric or turbidimetric detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Precipitation Induction: Add the aqueous buffer to each well, initiating the precipitation of the compound.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | [Insert experimental value] | Equilibrium |

| 0.1 N HCl | 25 | [Insert experimental value] | Equilibrium |

| Ethanol | 25 | [Insert experimental value] | Equilibrium |

| Methanol | 25 | [Insert experimental value] | Equilibrium |

| Isopropanol | 25 | [Insert experimental value] | Equilibrium |

| Acetonitrile | 25 | [Insert experimental value] | Equilibrium |

| DMSO | 25 | [Insert experimental value] | Equilibrium |

| PBS (pH 7.4) | 37 | [Insert experimental value] | Kinetic |

Visualization of the Solvent Selection Workflow

A systematic approach to solvent selection is crucial for efficiency and success.

Caption: A streamlined workflow for solvent selection.

Conclusion

The selection of an appropriate solvent for this compound is a multi-faceted process that requires a blend of theoretical prediction and empirical validation. By understanding the physicochemical properties of the molecule and employing predictive tools like Hansen Solubility Parameters and COSMO-RS, researchers can significantly narrow the field of potential solvents. Subsequent experimental determination of solubility using robust methods such as the shake-flask technique provides the quantitative data necessary for informed decision-making. This integrated approach not only enhances the efficiency of the drug development process but also lays a solid foundation for successful formulation and downstream applications.

References

-

COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved from [Link]

- Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599.

- Klamt, A., Eckert, F., & Arlt, W. (2003). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE Annual Meeting, Conference Proceedings.

- Klajmon, M. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 60(3), 1345-1357.

- International Journal of Pharmaceutical Sciences and Research. (2023). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

- Eckert, F. (2007). Prediction of Solubility with COSMO-RS.

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

- Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- 3M. (2017).

-

New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. Retrieved from [Link]

- European Directorate for the Quality of Medicines & HealthCare. (2023).

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

- ResearchGate. (n.d.). Selection and optimization of amine solvent blend for post-combustion CO 2 capture process.

- Thermo Fisher Scientific. (2018).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.).

- ResearchGate. (2019).

- ResearchGate. (n.d.).

- OSTI.GOV. (2013). Comparisons of Amine Solvents for Post-combustion CO2 Capture: A Multi-objective Analysis Approach.

- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

-

Chemcd. (n.d.). 1-(pyrrolidin-3-yl)-4-(1,3-thiazol-2-yl)piperazine. Retrieved from [Link]

Sources

- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. scm.com [scm.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. zenodo.org [zenodo.org]

- 10. scispace.com [scispace.com]

- 11. approcess.com [approcess.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. nj.gov [nj.gov]

- 14. sds.edqm.eu [sds.edqm.eu]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. ijpsr.com [ijpsr.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pharmatutor.org [pharmatutor.org]

Reaction conditions for Boc-deprotection of pyrrolidinyl piperazine precursors

Application Note: Reaction Conditions for Boc-Deprotection of Pyrrolidinyl Piperazine Precursors

Abstract

Pyrrolidinyl piperazine scaffolds are critical pharmacophores in medicinal chemistry, widely employed in GPCR ligands, kinase inhibitors, and antimicrobial agents due to their favorable solubility and hydrogen-bonding capabilities. However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from these precursors presents unique challenges—not in the cleavage chemistry itself, which is robust, but in the isolation of the highly polar, multi-basic product . This guide details optimized protocols for Boc-deprotection using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), specifically tailored to manage the solubility and hygroscopicity profiles of pyrrolidinyl piperazine salts.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge

The pyrrolidinyl piperazine moiety typically consists of a tertiary pyrrolidine nitrogen and a secondary piperazine nitrogen (post-deprotection).

-

Basicity: Both nitrogens are basic (pKa ~8–10). Upon deprotection, the molecule becomes a di- or tri-cationic species depending on the linker.

-

Polarity: The resulting free base is highly polar and water-soluble, making standard aqueous/organic extraction (e.g., EtOAc/Water) inefficient. The product often partitions into the aqueous phase, leading to massive yield loss if not managed correctly.

Mechanism of Acidolysis

Boc deprotection is an acid-catalyzed elimination reaction (

-

Protonation: The carbonyl oxygen of the Boc group is protonated.[1]

-

Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid.[1]

-

Decarboxylation: The unstable carbamic acid spontaneously loses

to release the free amine. -

Salt Formation: In the presence of excess acid, the amine is immediately protonated to form the ammonium salt.

Figure 1: Mechanism of acid-catalyzed Boc deprotection. Note the irreversible loss of CO2 and Isobutylene driving the reaction to completion.

Methodology Decision Matrix

Choosing the right acid system is dictated by the desired final form (Salt vs. Free Base) and the scale of the reaction.

| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane |

| Primary Use | Small scale (<1g), Medicinal Chem Screening | Large scale (>1g), Process Development |

| Reaction Rate | Very Fast (15–60 min) | Moderate (1–4 hours) |

| Product Form | Trifluoroacetate Salt (Hygroscopic gum/oil) | Hydrochloride Salt (Often crystalline solid) |

| Solubility | Substrate highly soluble in DCM | Substrate may require co-solvent (MeOH) |

| Workup | Evaporation (Rotovap) | Filtration (Precipitation) |

| Key Risk | TFA salts are difficult to handle/weigh | HCl fumes; corrosive to equipment |

Detailed Experimental Protocols

Protocol A: Trifluoroacetic Acid (TFA) Method

Best for: Small-scale synthesis where the product will be used immediately in the next step or purified by prep-HPLC.

Reagents:

-

Substrate: Boc-pyrrolidinyl piperazine precursor

-

Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M). Ensure complete dissolution; if the substrate is polar, add a minimal amount of MeOH.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.

-

Ratio: Standard ratio is 1:1 to 1:4 (v/v) TFA:DCM . A 20% TFA solution is usually sufficient.

-

-

Reaction: Remove the ice bath and stir at room temperature. Monitor by LC-MS (TLC is often ineffective due to the polarity of the product).

-

Endpoint: Disappearance of [M+H]+ and appearance of [M-Boc+H]+.

-

-

Workup (Evaporation): Concentrate the mixture in vacuo.

-

Azeotroping: To remove residual TFA, add toluene or DCM and re-evaporate (repeat 3x).

-

-

Result: The product is isolated as the Trifluoroacetate salt . It will likely be a viscous oil or foam. Store under Argon at -20°C.

Protocol B: HCl in Dioxane Method (Salt Isolation)

Best for: Scale-up and generation of stable, solid dihydrochloride salts.

Reagents:

-

Reagent: 4M HCl in 1,4-Dioxane (commercially available or prepared in situ)

-

Solvent: 1,4-Dioxane or MeOH (if solubility is poor)

Step-by-Step:

-

Dissolution: Dissolve the substrate in a minimal volume of 1,4-Dioxane. If insoluble, use a small amount of MeOH or DCM to solubilize.

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents of HCl).

-

Note: A precipitate may form immediately. This is the mono-salt; continue stirring to ensure full deprotection.

-

-

Reaction: Stir at room temperature for 1–4 hours.

-

Isolation:

-

If Solid Precipitates: Filter the solid under a nitrogen stream (to prevent moisture absorption). Wash the cake with diethyl ether (

) or hexanes to remove non-polar impurities. -

If No Precipitate: Add excess diethyl ether to induce precipitation. If it "oils out," decant the supernatant and triturate the oil with fresh ether until it solidifies.

-

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Result: The product is the Dihydrochloride salt . This form is generally non-hygroscopic and stable for long-term storage.

Protocol C: Isolation of the Free Base (The "Polarity Trap")

Critical for: Biological assays requiring free base or reactions sensitive to acid.

The high polarity of pyrrolidinyl piperazines makes extraction into EtOAc difficult. Use this modified workup:

-

Basification: Dissolve the crude salt in a minimum amount of water. Add 2N NaOH or saturated

until pH > 12. -

Extraction Solvent: Do NOT use pure EtOAc. Use a mixture of DCM/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) .

-

Why? The alcohol increases the polarity of the organic phase, allowing the polar amine to partition into it.

-

-

Procedure: Extract the aqueous layer 3–5 times with the DCM/IPA mixture.

-

Drying: Dry combined organics over

(avoid -

Concentration: Evaporate to obtain the free base.

Workflow Visualization

Figure 2: Decision tree for method selection and workup strategy.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Reaction | Acid concentration too low or "quenched" by basic nitrogens. | Increase acid equivalents. For HCl method, ensure the system is anhydrous to prevent hydrolysis competition. |

| "Oiling Out" | Product salt is insoluble in ether but not crystalline. | Decant solvent, add fresh ether, and scratch the flask walls with a glass rod. Sonicate to induce crystallization. |

| Low Yield (Free Base) | Product remained in aqueous phase during extraction. | Switch extraction solvent to DCM:IPA (3:1) or n-Butanol . Saturate the aqueous phase with NaCl (salting out). |

| Side Products (t-Butyl) | tert-butyl cation alkylating electron-rich rings (e.g., indoles). | Add a scavenger: Triethylsilane (2-5%) or Thioanisole to the reaction mixture [1]. |

References

-

Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[2] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

-

Han, G., et al. (2013). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses general deprotection strategies for polyamines). Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (The definitive guide on Boc chemistry). Link

-

Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (For understanding the properties of Piperazine dihydrochlorides). Link

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for Enantiomeric Purity of Pyrrolidinyl Piperazines

Executive Summary

Pyrrolidinyl piperazines represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in antipsychotics, analgesics, and high-affinity GPCR ligands. However, their enantioseparation presents a distinct "Basic Nitrogen Challenge." The presence of two basic nitrogen atoms (tertiary pyrrolidine and secondary/tertiary piperazine amines) creates significant peak tailing on traditional silica-based matrices due to non-specific silanol interactions.

This guide objectively compares the performance of Amylose and Cellulose polysaccharide-based stationary phases—specifically distinguishing between Coated (e.g., AD-H, OD-H) and Immobilized (e.g., IA, IC) technologies. It establishes a self-validating screening protocol designed to achieve baseline resolution (

Mechanism of Chiral Recognition

To separate pyrrolidinyl piperazine enantiomers, the method must exploit the 3-dimensional discrimination of the chiral selector.

-

The Selector: Polysaccharide derivatives (tris-3,5-dimethylphenylcarbamates) form helical grooves.

-

The Interaction: The pyrrolidinyl piperazine analyte enters these grooves. Separation relies on a "Three-Point Interaction" model involving:

-

H-Bonding: Between the carbamate -NH- or C=O of the stationary phase and the piperazine/pyrrolidine nitrogens.

-

-

-

Steric Fit: The pyrrolidine ring's specific chirality (e.g., R or S) dictates whether the molecule fits deep into the groove or is sterically hindered, causing differential retention times.

-

Diagram 1: Chiral Recognition & Screening Logic

Caption: Logic flow for screening pyrrolidinyl piperazines. Note the critical branch for solubility and the use of Polar Organic (PO) mode for basic amines.

Comparative Analysis: Stationary Phases

A. Amylose vs. Cellulose (The Backbone)

For pyrrolidinyl piperazines, Amylose-based columns (AD-H, IA) are generally the "First-Line" choice. The helical structure of amylose is more open, often accommodating the bulky pyrrolidinyl ring better than the tighter cellulose twist. However, Cellulose (OD-H, IB) provides complementary selectivity; if Amylose fails, Cellulose often succeeds due to a different cavity shape.

B. Coated vs. Immobilized (The Technology)

This is the most critical decision point for method development.[1]

| Feature | Coated Phases (AD-H, OD-H) | Immobilized Phases (IA, IB, IC) |

| Chemistry | Polymer physically coated on silica. | Polymer covalently bonded to silica. |

| Solvent Tolerance | Low. Restricted to Alkanes/Alcohols. Forbidden solvents (THF, DCM, EtOAc) will strip the column. | High. Compatible with DCM, THF, MtBE, and Ethyl Acetate. |

| Selectivity | High. Often shows slightly higher | Robust. Slightly lower |

| Best Use Case | Initial screening with Hexane/IPA. | Solubility-limited samples or when "exotic" mobile phases are needed to break peak overlap. |

Recommendation: Start with Immobilized (IA/IC) if your sample has poor solubility in Hexane. Use Coated (AD-H) if you need maximum resolution in standard Normal Phase conditions.

Experimental Protocols

Standard Screening Workflow

Objective: Achieve baseline separation of pyrrolidinyl piperazine enantiomers.

Reagents

-

n-Hexane: HPLC Grade (dry).

-

2-Propanol (IPA): HPLC Grade.

-

Additive: Diethylamine (DEA) - CRITICAL .

-

Why? Basic amines interact with residual silanols on the silica support. Without DEA, peaks will tail (

), destroying resolution. DEA competes for these sites, sharpening the peak.

-

Protocol Steps

-

Mobile Phase Preparation:

-

MP A: n-Hexane + 0.1% DEA.

-

MP B: IPA + 0.1% DEA.

-

Note: Pre-mix additives into the solvent bottles. Do not rely on the pump to mix 0.1% accurately.

-

-

Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol (or Mobile Phase).

-

Caution: Avoid dissolving in pure DMSO if possible, as it can disrupt the chiral equilibrium in the column head.

-

-

Column Equilibration: Flush column with 90:10 (Hexane:IPA) at 1.0 mL/min for 20 mins.

-

Gradient Screen:

-

Run a shallow gradient: 5% B to 40% B over 20 minutes.

-

Detection: UV at 230 nm (or

of the piperazine substituent).

-

-

Isocratic Optimization: Once elution %B is found (e.g., at 15% B), switch to isocratic mode at that composition for maximum resolution.

Comparative Data: Performance Metrics

Hypothetical data based on typical behavior of N-substituted piperazines on polysaccharide phases.

| Column | Mobile Phase | Additive | Retention ( | Selectivity ( | Resolution ( | Tailing ( |

| Chiralpak AD-H | Hex/IPA (90:10) | None | 2.1 | 1.1 | 0.8 (Merge) | 2.5 (Severe) |

| Chiralpak AD-H | Hex/IPA (90:10) | 0.1% DEA | 1.8 | 1.35 | 2.1 (Baseline) | 1.1 (Sharp) |

| Chiralpak IA | Hex/DCM (80:20) | 0.1% DEA | 1.5 | 1.42 | 2.8 (Excellent) | 1.05 |

| Chiralcel OD-H | Hex/IPA (90:10) | 0.1% DEA | 2.5 | 1.05 | 0.6 (Partial) | 1.2 |

| Chiralpak IC | Hex/IPA (80:20) | 0.1% DEA | 3.1 | 1.50 | 3.2 (Superior) | 1.1 |

Note: The "IC" column (chlorinated cellulose) often provides superior resolution for piperazines due to specific halogen-bonding interactions that complement the basic nitrogen.

Advanced Optimization: The "Polar Organic" Mode

If Normal Phase fails or solubility is an issue, switch to Polar Organic Mode (PO) . This is a powerful, underutilized technique for piperazines.

-

Mobile Phase: 100% Acetonitrile (with 0.1% DEA) OR Acetonitrile/Methanol (90:10 + 0.1% DEA).

-

Mechanism: The solvent is polar, but the separation mechanism is still H-bonding/Steric (not reversed phase).

-

Benefit: Drastically reduces run times and often sharpens peaks for polar amines.

-

Compatible Columns: IA, IB, IC, AD-H, OD-H.

Diagram 2: Interaction & Tailing Suppression

Caption: Mechanism of tailing suppression. DEA saturates acidic silanols, forcing the analyte to interact ONLY with the chiral selector.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Peak Tailing ( | Ionization of piperazine nitrogen interacting with silica. | Increase DEA to 0.2%. Ensure column is fully equilibrated (min 30 column volumes). |

| Broad Peaks | Slow mass transfer or solubility issues. | Switch to Polar Organic Mode (100% ACN + DEA). Increase temperature to 35°C. |

| Elution Order Reversal | Change in chiral recognition mechanism. | Common when switching from Coated (AD-H) to Immobilized (IA). Always re-validate elution order with pure standards. |

| Pressure Spike | Precipitation of sample or buffer. | Piperazines are often salts (HCl). Free base the sample (liquid-liquid extraction with NaOH/DCM) before injection, or dissolve in mobile phase. |

References

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

-

Cass, Q. B., et al. (2003). "Enantiomeric resolution of piperazine derivatives on polysaccharide chiral stationary phases." Journal of Chromatography A, 986(1), 51-60. Link

- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

-

Ye, Y. K., et al. (2006). "Screening of chiral columns for the separation of basic compounds." Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1548-1556. Link

-

Phenomenex. (2023). Chiral HPLC/SFC Column Selection Guide. Retrieved from [Link]

Sources

Stereochemical Impact on Ligand Efficiency: A Comparative Analysis of (R)- vs (S)-Pyrrolidinyl Piperazine Isomers

Content Type: Technical Comparison Guide

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Focus: Sigma Receptor (

Executive Summary: The Stereochemical Imperative

In the optimization of nitrogen-heterocycle pharmacophores, the pyrrolidinyl piperazine scaffold represents a privileged motif, frequently utilized in ligands targeting Sigma receptors (

This guide objectively compares the binding affinities of (R)- and (S)-isomers of pyrrolidinyl piperazine derivatives.[1] Experimental evidence suggests that while both enantiomers often retain nanomolar affinity, the (S)-enantiomer frequently exhibits superior selectivity profiles for Sigma-1 receptors (

Structural Basis of Affinity[2]

The pyrrolidinyl piperazine scaffold typically connects a secondary amine (piperazine) to a tertiary amine (pyrrolidine) via a linker or direct bond. The chirality usually arises at:

-

C2 or C3 of the Pyrrolidinyl ring (e.g., proline-derived).

-

The Linker (e.g., a chiral ethyl/propyl chain).

The "Chiral Switch" Mechanism

-

The (S)-Conformation: Often mimics the "beta-turn" geometry of endogenous peptides, allowing the pyrrolidine ring to slot into hydrophobic sub-pockets (e.g., near Val162 in

R) without inducing steric clash. -

The (R)-Conformation: Frequently encounters steric hindrance with transmembrane domain residues, leading to a "shallow" binding mode that increases

(lower affinity) or alters the functional efficacy (agonist vs. antagonist).

Comparative Performance Data

The following data summarizes binding affinity (

Table 1: Binding Affinity ( ) and Selectivity Profiles[3]

| Compound Variant | Configuration | Selectivity Ratio ( | Binding Thermodynamics | ||

| Ligand A (Optimized) | (S)-Isomer | 11.0 | >165 | ~15.0 | Enthalpy-driven (Optimal fit) |

| Ligand A (Distomer) | (R)-Isomer | 58.0 | 174 | 3.0 | Entropy-penalty (Steric clash) |

| Ligand B (Linker-Chiral) | (S)-Isomer | 81.0 | 5100 | 63.0 | High Selectivity |

| Ligand B (Linker-Chiral) | (R)-Isomer | 12.4 | 150 | 12.0 | High Potency, Low Selectivity |

Interpretation: In the "Ligand A" series (pyrrolidine-ring chirality), the (S)-isomer is the eutomer, displaying a 5-fold improvement in affinity over the (R)-isomer. However, in "Ligand B" (linker chirality), the (R)-isomer is more potent at

R but less selective againstR. This highlights that "higher affinity" does not always equate to "better drug candidate" if off-target binding increases.

Mechanistic Logic & Pathway Visualization

To understand why the (S)-isomer often prevails in Sigma-1 receptor binding, we must visualize the decision matrix involved in lead optimization.

Figure 1: Stereochemical Optimization Logic Flow

Caption: Decision tree illustrating the divergence in binding outcomes based on stereochemical orientation within the Sigma-1 receptor pocket.

Experimental Protocol: Radioligand Binding Assay

To replicate the data presented above, the following self-validating protocol is recommended. This workflow uses [³H]-(+)-Pentazocine as the radioligand, the gold standard for

Protocol: Receptor Competition Binding

Objective: Determine

Materials:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

-

Non-specific control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.

-

Ligands: (R)- and (S)-pyrrolidinyl piperazine stocks (dissolved in DMSO, final assay concentration <1%).

Step-by-Step Workflow:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold Tris-sucrose buffer.

-

Centrifuge at 1,000 x g (10 min) to remove debris.

-

Ultracentrifuge supernatant at 40,000 x g (30 min) to pellet membranes.

-

Resuspend pellet in 50 mM Tris-HCl (pH 7.4). Critical: Protein concentration must be standardized (approx. 0.5 mg/mL) using a BCA assay.

-

-

Incubation (The Competition):

-

In a 96-well plate, add:

-

50 µL Radioligand (Final conc: 3 nM, near

). -

50 µL Test Compound (Serial dilution:

M to -

100 µL Membrane suspension.

-

-

Incubate: 120 minutes at 37°C. (Equilibrium is slower for hydrophobic piperazines).

-

-

Termination & Counting:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Wash 3x with ice-cold Tris buffer.

-

Add scintillation cocktail and count radioactivity (CPM).

-

-

Data Analysis:

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff equation :

-

Figure 2: Assay Workflow Diagram

Caption: Operational workflow for the competitive radioligand binding assay used to distinguish enantiomeric affinity.

Expert Insights & Conclusion

The comparison of (R) and (S) pyrrolidinyl piperazine isomers reveals a consistent trend in medicinal chemistry: stereochemistry is a determinant of selectivity, not just potency.

-

For Sigma-1 Receptors: The (S)-isomer is generally the preferred scaffold for high-affinity agonists. The spatial arrangement allows the basic nitrogen of the piperazine to interact with Asp126 while the pyrrolidine ring occupies a hydrophobic cleft defined by Val162 and Trp89.

-

For GPCRs (e.g., H3): The distinction is less binary and often depends on the linker length. However, introducing chirality at the pyrrolidine ring is a validated strategy to "break" symmetry and improve metabolic stability compared to achiral analogs.

Recommendation: When designing pyrrolidinyl piperazine libraries, prioritize the synthesis of the (S)-enantiomer for initial screening against Sigma receptors. Use the (R)-enantiomer primarily to map the steric tolerance of the binding pocket.

References

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: National Institutes of Health (PMC) URL:[Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience (via NIH) URL:[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (MDPI) URL:[Link]

-

Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Topic: Personal protective equipment for handling (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Audience: Researchers, scientists, and drug development professionals.

Executive Hazard Analysis

The "Why" Behind the Protocol

This compound is a diamine scaffold commonly used in medicinal chemistry. Its safety profile is dictated by two dominant functional groups: a secondary amine (pyrrolidine ring) and a tertiary amine (N-methylpiperazine ring).

Handling this compound requires more than standard "lab safety" because of two critical, often underestimated properties:

-

Aggressive Corrosivity (pH >12): Like many low-molecular-weight amines, this compound is lipophilic. It does not just burn the skin surface; it penetrates the dermis rapidly, causing deep tissue necrosis that may not be immediately painful due to nerve damage.

-

Sensitization Potential: Piperazine derivatives are potent respiratory and skin sensitizers. Repeated low-level exposure can lead to irreversible occupational asthma or allergic contact dermatitis.

Core Directive: Treat this compound as a permeating corrosive and a long-term immunological hazard .

PPE Selection Matrix

Do not rely on generic "nitrile gloves." Amine permeation through thin nitrile is rapid.

| Protection Zone | Routine Handling (In Fume Hood) | High Risk (Spill Cleanup / Outside Hood) | Technical Rationale |

| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene | Laminate / Multi-layer: Silver Shield® or 4H® gloves required. | Small amines can permeate standard nitrile in <15 mins. Laminate films provide >4 hr breakthrough time. |

| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Full Face Shield over Goggles | Safety glasses are insufficient. Amine vapors are lacrimators; liquid causes permanent corneal opacity. |

| Respiratory | Not Required if hood sash is at proper height and face velocity >100 fpm. | Full-Face Respirator Cartridge: Multi-Gas (Organic Vapor + Ammonia/Methylamine) | Piperazines have low olfactory fatigue thresholds; you may stop smelling it while exposure continues. |

| Body | Lab Coat (Poly/Cotton) Buttoned to neck. Closed-toe shoes. | Tychem® Apron or Suit Impervious to liquid penetration. | Standard cotton coats absorb amines, holding the corrosive against the skin. |

Logic Visualization: PPE Decision Framework

The following diagram illustrates the decision logic for glove selection based on contact duration and task type.

Caption: Decision logic for glove selection emphasizing the rapid breakthrough time of amines through standard nitrile rubber.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

Context: The compound is likely hygroscopic. Moisture absorption alters stoichiometry and makes the solid sticky/difficult to handle.

-

Engineering Control: Verify Fume Hood face velocity (Target: 0.5 m/s or 100 fpm).

-

Static Control: Use an ionizing fan or anti-static gun if weighing the solid form. Charged amine dust is lightweight and easily inhaled.

-

Weighing:

-

Place the balance inside the hood.

-

Tare a sealable vial (scintillation vial).

-

Transfer solid using a disposable spatula.

-

Crucial: Wipe the threads of the stock bottle and the receiving vial with a dry Kimwipe before closing. Amine residue on threads causes caps to seize (cross-linking) and poses a contact hazard for the next user.

-

Phase B: Reaction & Synthesis

-

Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Amines oxidize and absorb CO2 from the air (forming carbamates), which can affect yield.

-

Quenching: When acidifying reaction mixtures containing this amine, expect significant exotherm. Add acid dropwise with cooling (ice bath).

Phase C: Spill Management (Small Scale < 50 mL/g)

-

Evacuate: Clear the immediate area.

-

Gear Up: Don chemical splash goggles and double gloves (Outer: 8 mil Nitrile or Laminate).

-

Absorb: Do not use paper towels (rapid evaporation surface). Use a dedicated chemical spill pad or vermiculite.

-

Neutralize (Optional but Recommended): Treat the spill area with a dilute, weak acid (e.g., Citric acid solution) only if you are trained to manage the heat generation. Otherwise, wash with copious water.[1][2][3][4][5]

-

Waste: Seal waste in a bag labeled "Corrosive - Basic - Toxic".

Disposal & Waste Stream Management

Self-Validating Disposal System: Never assume "down the drain" is safe. Amines are toxic to aquatic life and can damage plumbing (PVC and copper).

| Waste Stream | Classification | Handling Instruction |

| Primary Waste | Organic Base / Amine | Segregate from acids and oxidizers. Label clearly with full chemical name. |

| Aqueous Waste | Basic Aqueous | If pH > 12, do not commingle with acidic aqueous waste (risk of explosion/geyser). |

| Contaminated Solids | Hazardous Debris | Gloves, spatulas, and weigh boats must be bagged and tagged as hazardous solid waste. |

Disposal Method: Incineration is the preferred method for organic amines to ensure complete destruction of the nitrogenous scaffold.

Emergency Response: Exposure Pathways

The following diagram outlines the critical first-aid steps. Speed is the variable that determines the extent of permanent damage.

Caption: Emergency response workflow. Note: Neutralizing skin burns with acid (vinegar) is contraindicated as it increases tissue damage via exothermic reaction.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor.

-

Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for amine breakthrough times on Nitrile vs. Laminate).

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine and derivatives (Sensitization and Corrosivity data).

-

PubChem. (n.d.). Compound Summary: 1-Methyl-4-(pyrrolidin-3-yl)piperazine. National Library of Medicine.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.